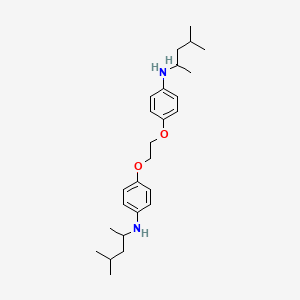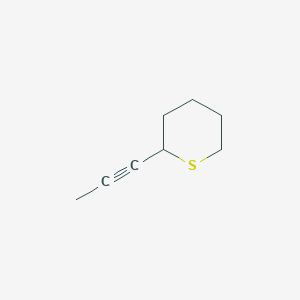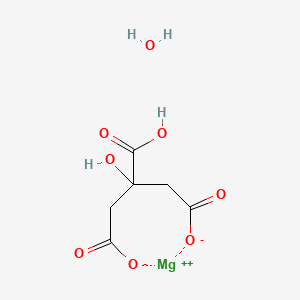
Magnesium citrate,dibasic hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is a complex organic compound that features magnesium as its central element. This compound is known for its unique chemical structure, which includes carboxymethyl and hydroxysuccinate groups. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The reaction can be represented as follows: [ \text{Mg}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Mg(C}_6\text{H}_7\text{O}_7\text{)} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity magnesium salts and 2-(carboxymethyl)-2-hydroxysuccinic acid. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various esters and amides.
Aplicaciones Científicas De Investigación
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate involves its interaction with biological molecules and cellular pathways. The compound can act as a magnesium ion donor, influencing various enzymatic reactions and metabolic processes. It binds to specific molecular targets, such as enzymes and receptors, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium citrate
- Magnesium chloride
- Magnesium sulfate
- Magnesium carbonate
Comparison
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is unique due to its specific chemical structure, which imparts distinct properties compared to other magnesium compounds. For instance, it has better solubility and stability in aqueous solutions, making it more suitable for certain applications in medicine and industry. Additionally, its ability to form stable complexes with various biomolecules sets it apart from other magnesium salts.
Propiedades
Fórmula molecular |
C6H8MgO8 |
|---|---|
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
magnesium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
Clave InChI |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
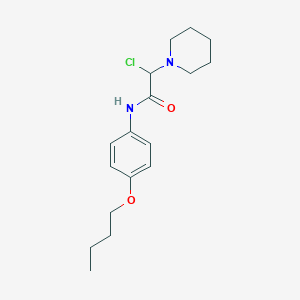
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
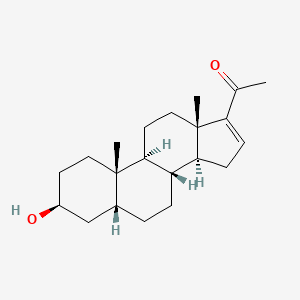
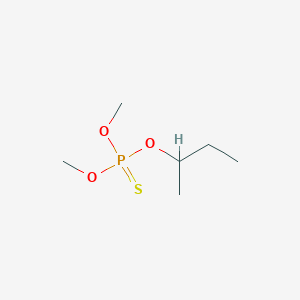
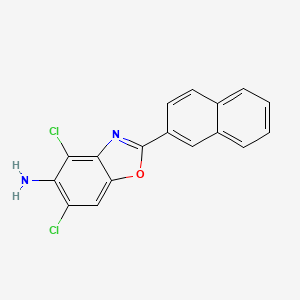
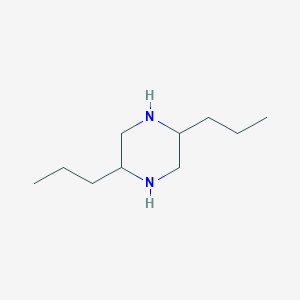
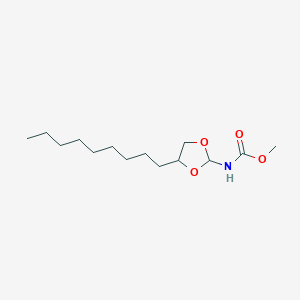
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
